4-Bromo-2-chloro-3-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field

Organic Chemistry Application: Synthesis of Nitropyridines : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77% yield).

Application

Synthesis of Medicinal Compounds

Method

Nitropyridines, including “4-Bromo-2-chloro-3-nitropyridine”, can be used as intermediates in the synthesis of medicinal compounds . The specific methods of synthesis would depend on the target compound .

Results

The resulting medicinal compounds can have various therapeutic effects, such as treating osteoarthritis .

Application

Method

3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This method could potentially be adapted for “4-Bromo-2-chloro-3-nitropyridine” to synthesize corresponding fluoropyridines .

Results

Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

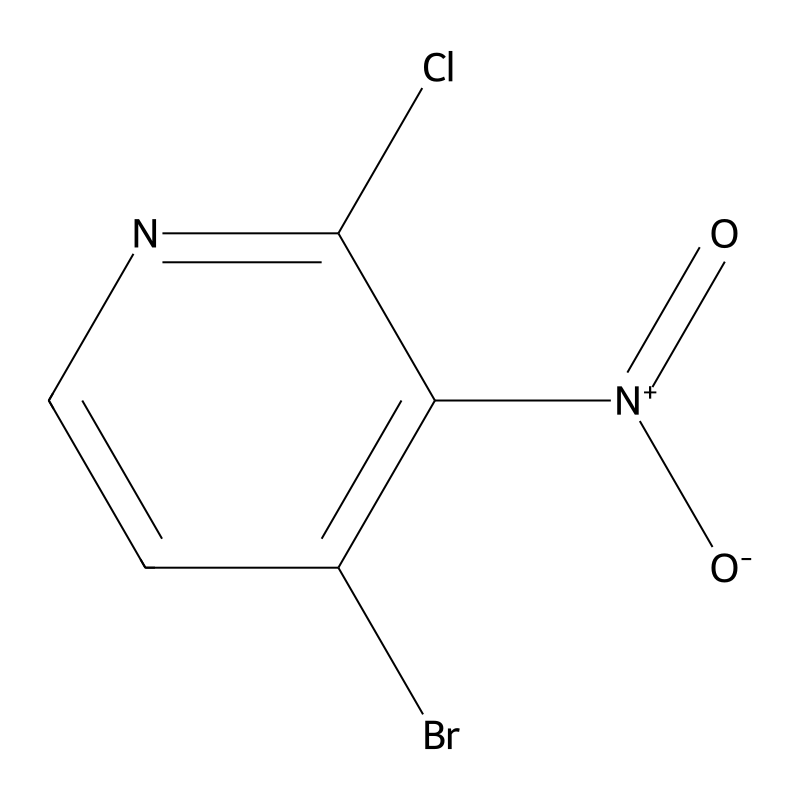

4-Bromo-2-chloro-3-nitropyridine is a heterocyclic compound with the molecular formula and a molecular weight of 237.44 g/mol. This compound features a pyridine ring substituted at positions 4, 2, and 3 by bromine, chlorine, and nitro groups, respectively. Its structure can be represented as follows:

textBr |N---C---Cl| |C C| |N---O---O

The compound is typically encountered as a yellow to brown solid and is known for its diverse applications in organic synthesis and medicinal chemistry.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of substituted pyridines. This reaction often proceeds via an mechanism, where the nitro group stabilizes the negative charge on the aromatic ring during the substitution process .

- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which can further participate in coupling reactions to form more complex molecules.

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like the nitro group can direct further substitutions on the aromatic ring.

Initial studies suggest that 4-Bromo-2-chloro-3-nitropyridine exhibits biological activity that may include:

- Antimicrobial Properties: Compounds with similar structures have been reported to possess antibacterial and antifungal activities.

- Inhibition of Enzymes: This compound may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial in drug metabolism .

Further research is necessary to elucidate its specific biological effects and potential therapeutic applications.

4-Bromo-2-chloro-3-nitropyridine can be synthesized through several methods:

- Halogenation of Pyridine Derivatives: Starting from 2-chloro-3-nitropyridine, bromination can be achieved using bromine in a suitable solvent (e.g., dichloromethane) under controlled conditions.

- Nitration of Bromo-Chloro Pyridines: A nitration reaction involving 4-bromo-2-chloropyridine can yield the target compound by introducing the nitro group at the desired position.

- Multistep Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve high specificity in substitution patterns .

The applications of 4-Bromo-2-chloro-3-nitropyridine include:

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

- Research Tool: Its unique structure makes it valuable for studying reaction mechanisms involving nucleophilic substitutions and electrophilic aromatic substitutions.

Interaction studies indicate that 4-Bromo-2-chloro-3-nitropyridine may interact with various biological systems:

- Drug Metabolism: As an inhibitor of cytochrome P450 enzymes, it could influence the metabolism of co-administered drugs, potentially leading to altered pharmacokinetics .

- Binding Affinity Studies: Investigations into its binding affinity with biological targets could reveal its potential as a lead compound for drug development.

Several compounds share structural similarities with 4-Bromo-2-chloro-3-nitropyridine. Here is a comparison highlighting their uniqueness:

4-Bromo-2-chloro-3-nitropyridine stands out due to its specific arrangement of electron-withdrawing groups which enhances its reactivity profile compared to similar compounds.

Molecular Structure and Conformational Analysis

4-Bromo-2-chloro-3-nitropyridine exhibits a planar molecular structure with the molecular formula C₅H₂BrClN₂O₂ and a molecular weight of 237.44 grams per mole [1] [2] [3]. The compound features a pyridine ring substituted with bromine at position 4, chlorine at position 2, and a nitro group at position 3 [2] [4]. The canonical SMILES representation is O=N+C1=C(Br)C=CN=C1Cl, while the InChI identifier is InChI=1S/C5H2BrClN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H [2] [3].

The molecular geometry demonstrates significant electronic effects from the multiple electron-withdrawing substituents [5] [6]. Computational studies on related nitropyridine compounds indicate that the nitro group maintains coplanarity with the heterocyclic ring to maximize conjugation between the π-system of the pyridine ring and the nitro group [6]. Research on similar compounds shows that the presence of electron-withdrawing nitro groups results in changes to endocyclic bond angles, with the ipso-angle typically increasing from standard pyridine values [6].

The heavy atom count totals 11 atoms, with only one rotatable bond corresponding to the nitro group rotation [4]. The carbon bond saturation (Fsp3) value of 0 indicates that all carbon atoms in the molecule are sp² hybridized, consistent with the aromatic character of the pyridine ring [4]. The polar surface area measures 56 Ų, reflecting the contribution of the nitro group and pyridine nitrogen to the molecular polarity [4].

Studies on related nitropyridine compounds demonstrate that the molecular conformation is influenced by intramolecular interactions and electronic effects [5] [6]. The presence of multiple electron-withdrawing groups creates a highly electron-deficient system, affecting both the geometric parameters and the electronic distribution within the molecule [6].

Physical State and Appearance Characteristics

4-Bromo-2-chloro-3-nitropyridine exists as a solid crystalline powder under standard conditions [2] [7]. The compound exhibits a characteristic yellow to brown coloration, which is typical for nitropyridine derivatives containing halogen substituents . This coloration arises from the extended conjugation system involving the nitro group and the electron-deficient pyridine ring .

The physical form has been consistently reported as a crystalline powder across multiple chemical suppliers [2] [7]. The compound maintains its solid state at room temperature, with storage typically recommended under inert atmosphere conditions at temperatures between 2-8°C [7] [9]. The crystalline nature of the compound suggests ordered molecular packing in the solid state, which is common for substituted pyridine derivatives [10].

| Physical Property | Value | Reference |

|---|---|---|

| Physical State | Solid (crystalline powder) | [2] [7] |

| Color | Yellow to brown | |

| Appearance | Crystalline powder | [2] [7] |

| Storage Conditions | 2-8°C, inert atmosphere | [7] |

The appearance characteristics are consistent with the electronic structure of the molecule, where the presence of multiple electron-withdrawing groups contributes to the observed coloration . Similar nitropyridine compounds exhibit comparable physical characteristics, supporting the structural assignment and physical properties [10].

Melting Point and Thermal Properties

Direct experimental melting point data for 4-Bromo-2-chloro-3-nitropyridine are not available in the current literature [7]. However, thermal properties can be estimated based on structurally related compounds and molecular characteristics [11] [12]. The melting point of closely related 5-Bromo-2-chloro-3-nitropyridine has been reported as 65-70°C [11] [12], providing a reference point for thermal behavior expectations.

Comparative analysis with other halogenated nitropyridines reveals consistent thermal property patterns [13] [14]. For instance, 3-Bromo-4-chloro-5-nitropyridine exhibits a melting point of 49-50°C [14], while other similar compounds show melting points in the range of 35-70°C depending on substitution patterns [15]. The presence of multiple electron-withdrawing groups typically influences intermolecular interactions and crystal packing, which directly affects melting point behavior [11].

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| 5-Bromo-2-chloro-3-nitropyridine | 65-70 | [11] [12] |

| 3-Bromo-4-chloro-5-nitropyridine | 49-50 | [14] |

| 4-Chloro-3-nitropyridine | 35-50 | [15] |

The thermal stability of nitropyridine derivatives is generally influenced by the nitro group, which can undergo thermal decomposition at elevated temperatures [16]. Storage recommendations consistently specify controlled temperature conditions (2-8°C) to maintain compound stability [7] [9]. Predicted boiling point values for similar compounds range from 280-290°C based on molecular structure considerations [13] [17].

Solubility Parameters and Solvent Interactions

4-Bromo-2-chloro-3-nitropyridine demonstrates limited solubility characteristics typical of highly substituted pyridine derivatives [11] [18]. The compound shows solubility in dimethyl sulfoxide and methanol, both polar aprotic and protic solvents respectively [11] [18]. This solubility pattern reflects the polar nature of the molecule due to the nitro group and the pyridine nitrogen atom [4].

The solubility behavior is consistent with the calculated polar surface area of 56 Ų and the presence of three hydrogen bond acceptor sites [4]. The nitro group provides two oxygen atoms capable of hydrogen bonding, while the pyridine nitrogen serves as an additional acceptor site [4]. The absence of hydrogen bond donor groups (hydrogen bond donor count of 0) limits solubility in purely protic solvents [4].

Research on related nitropyridine compounds indicates that solvent interactions are primarily governed by dipole-dipole interactions and hydrogen bonding capabilities [19] [20]. The electron-withdrawing nature of the multiple substituents creates a highly polarized molecule that favors interaction with polar solvents [20]. Studies on similar compounds demonstrate that dimethyl sulfoxide provides optimal solvation due to its high dielectric constant and hydrogen bonding capability [19].

| Solvent Type | Solubility | Interaction Mechanism |

|---|---|---|

| Dimethyl sulfoxide | Soluble | Dipole-dipole, hydrogen bonding |

| Methanol | Limited solubility | Hydrogen bonding |

| Non-polar solvents | Insoluble | Insufficient polar interactions |

The limited water solubility typical of such compounds can be attributed to the hydrophobic aromatic ring system combined with the electron-deficient nature imparted by the halogen and nitro substituents [21] [22]. Solvent selection for synthetic applications typically favors polar aprotic solvents that can effectively solvate both the electron-deficient aromatic system and the polar functional groups [19].

Partition Coefficient and LogP Values

The octanol-water partition coefficient (LogP) for 4-Bromo-2-chloro-3-nitropyridine has been calculated as 2.29 [4]. This value indicates moderate lipophilicity and reflects the balance between the hydrophobic aromatic ring system with halogen substituents and the hydrophilic nitro group [4] [23]. The LogP value places this compound in the range typical for substituted pyridines with multiple electron-withdrawing groups [21] [23].

Comparative analysis with structurally related compounds provides context for this partition coefficient value [21] [24]. The LogP of 2.29 is consistent with the molecular structure, where the bromine and chlorine atoms contribute to lipophilicity while the nitro group and pyridine nitrogen provide polar character [4] [23]. This balance results in moderate partitioning behavior between aqueous and organic phases [23].

| Molecular Feature | Contribution to LogP | Effect |

|---|---|---|

| Pyridine ring | Moderate lipophilicity | Positive |

| Bromine substituent | High lipophilicity | Positive |

| Chlorine substituent | Moderate lipophilicity | Positive |

| Nitro group | Hydrophilicity | Negative |

| Overall LogP | 2.29 | Moderate lipophilicity |

The partition coefficient value of 2.29 suggests favorable distribution characteristics for applications requiring moderate lipophilicity [23] [25]. Research on partition coefficients of nitropyridine derivatives demonstrates that multiple electron-withdrawing substituents typically result in LogP values in the range of 1.5-3.0, depending on the specific substitution pattern [21] [25]. The calculated value for 4-Bromo-2-chloro-3-nitropyridine falls within this expected range and is consistent with the molecular structure and substituent effects [4] [23].

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant